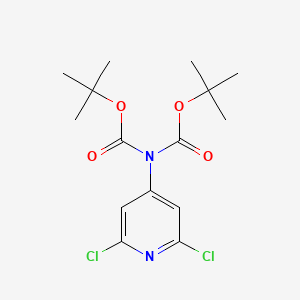

N,N-双(叔丁氧羰基)-2,6-二氯吡啶-4-胺

描述

“N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine” is a complex organic compound. It contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The ‘2,6-dichloro’ indicates the presence of two chlorine atoms on the 2nd and 6th positions of the pyridine ring. The ‘4-amine’ means there is an amine group (-NH2) attached to the 4th position of the ring. The ‘N,N-Bis(tert-butyloxycarbonyl)’ part suggests that the nitrogen atom of the amine group is bonded to two tert-butyloxycarbonyl (BOC) protecting groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the chlorine atoms, and the attachment of the amine group. The BOC groups are typically added to protect the amine during synthesis, as they can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the electronegative chlorine atoms, and the polar amine group protected by the BOC groups. The presence of these different groups would result in a complex interplay of electronic effects, which could be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the BOC groups could be removed under acidic conditions . The compound could also potentially undergo reactions at the pyridine ring or the chlorine atoms, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative chlorine atoms could impact its solubility, while the aromatic pyridine ring could contribute to its stability .科学研究应用

共聚催化剂

N,N-双(叔丁氧羰基)-2,6-二氯吡啶-4-胺衍生物已用于共聚物的合成中。例如,胺-双(酚盐)铬(III)氯化物配合物(结合相似的四齿胺-双(酚盐)配体)已被用于催化环己烯氧化物和二氧化碳的共聚 (Devaine-Pressing, Dawe, & Kozak, 2015)。

聚(吡啶-酰亚胺)的合成

该化合物参与了芳香族二胺单体的合成,这是聚(吡啶-酰亚胺)生产中的关键组分。这些聚合物因在极性溶剂中的良好溶解性和高热稳定性而著称 (Lu et al., 2014)。

受保护胍合成的试剂

N,N-双(叔丁氧羰基)-2,6-二氯吡啶-4-胺的衍生物已被开发为一种试剂,用于从伯胺和仲胺合成双(氨基甲酸酯)保护的胍。该试剂在溶液和树脂结合胺中均提供更高的反应性和收率 (Yong et al., 1999)。

有机化学中的二聚化

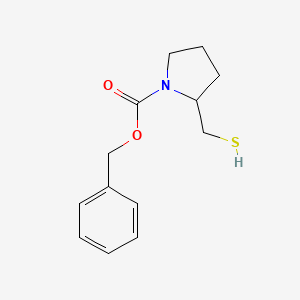

该化合物还用于氨基酸的叔丁氧羰基保护的 N-羧酸酐的二聚化,形成特定的吡咯烷类似物,这在有机化学和药物合成中很重要 (Leban & Colson, 1996)。

烃氧化催化剂

在催化领域,源自该化合物的三齿供体配体已被用于制备钴配合物。这些配合物已显示出作为饱和烃(如正辛烷)均相选择性氧化中的催化剂的有效性 (Soobramoney, Bala, & Friedrich, 2014)。

受保护的双(2-苯并咪唑基甲基)胺的合成

N-叔丁氧羰基保护的 2-氯甲基苯并咪唑(一种相关化合物)已用于合成双(2-苯并咪唑基甲基)胺,这是各种化学合成中的关键中间体 (Martínez-Alanis et al., 2010)。

格氏试剂烷基化

与该化合物相关的铁(III)胺-双(酚盐)配合物已用于芳基格氏试剂的烷基化,证明了它们在有机合成方法中的重要性 (Qian, Dawe, & Kozak, 2011)。

聚酰胺和聚酰亚胺的合成

该化合物的衍生物参与了新型芳香族聚酰胺和聚酰亚胺的合成,这些聚合物以其高热稳定性和在有机溶剂中的良好溶解性而闻名 (Hsiao, Yang, & Chen, 2000)。

作用机制

未来方向

Future research could explore the synthesis of this compound, its potential uses, and its physical and chemical properties. This could include developing more efficient synthesis methods, investigating potential applications in chemical or pharmaceutical industries, and conducting detailed studies of its properties .

属性

IUPAC Name |

tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJYBIUKRLKJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)

![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)

![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)